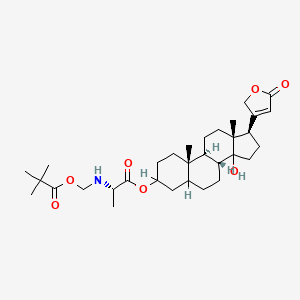

Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine

CAS No.: 81072-26-6

Cat. No.: VC17095107

Molecular Formula: C32H49NO7

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81072-26-6 |

|---|---|

| Molecular Formula | C32H49NO7 |

| Molecular Weight | 559.7 g/mol |

| IUPAC Name | [[(2S)-1-[[(8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]methyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C32H49NO7/c1-19(33-18-39-28(36)29(2,3)4)27(35)40-22-9-12-30(5)21(16-22)7-8-25-24(30)10-13-31(6)23(11-14-32(25,31)37)20-15-26(34)38-17-20/h15,19,21-25,33,37H,7-14,16-18H2,1-6H3/t19-,21?,22?,23+,24-,25+,30-,31+,32?/m0/s1 |

| Standard InChI Key | FNPZKDSVIYUSIV-FOYWFDDNSA-N |

| Isomeric SMILES | C[C@@H](C(=O)OC1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CCC2C1)O)C5=CC(=O)OC5)C)C)NCOC(=O)C(C)(C)C |

| Canonical SMILES | CC(C(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)NCOC(=O)C(C)(C)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula is C<sub>32</sub>H<sub>49</sub>NO<sub>7</sub>, with a molecular weight of 559.7 g/mol. Its structure comprises a cardenolide backbone—a steroidal framework with a lactone ring at position C17—modified by hydroxyl groups at positions C3 and C14. The C3 hydroxyl is esterified with N-(2,2-dimethyl-1-oxopropoxy)methylalanine, introducing a branched alkyl chain and a protected amine group. This modification distinguishes it from simpler cardenolides like digoxin or ouabain, which typically feature glycosidic linkages rather than esterified amino acid derivatives.

Key Functional Groups:

-

Cardenolide core: A steroidal structure with a five-membered lactone ring (butenolide) at C17.

-

Ester linkage: Connects the C3 hydroxyl to the methylalanine moiety.

-

N-(2,2-dimethyl-1-oxopropoxy)methylalanine: A non-proteinogenic amino acid derivative with a ketone-functionalized side chain.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined below:

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Hydroxylation | O<sub>2</sub>, NADPH-dependent enzymes | Introduce C3 and C14 hydroxyl groups |

| 2 | Esterification | DCC/DMAP, THF, 0°C | Couple methylalanine to C3 hydroxyl |

| 3 | Protection/Deprotection | Boc-anhydride, TFA | Manage reactive amine groups |

Challenges: The esterification step requires precise control to avoid racemization of the methylalanine moiety. Solvent choice (e.g., THF vs. DCM) impacts reaction yields, with polar aprotic solvents favoring higher conversions.

Stability and Degradation

The compound’s ester bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures. Accelerated stability studies suggest a shelf life of 6–12 months at -20°C in anhydrous dimethyl sulfoxide (DMSO).

Comparative Analysis with Related Cardenolides

Structural Comparisons

| Compound Name | Molecular Formula | Key Modifications | Na<sup>+</sup>/K<sup>+</sup>-ATPase IC<sub>50</sub> |

|---|---|---|---|

| Digoxin | C<sub>41</sub>H<sub>64</sub>O<sub>14</sub> | Trisaccharide at C3 | 9.7 nM |

| Ouabain | C<sub>29</sub>H<sub>44</sub>O<sub>12</sub> | Rhamnose at C3 | 8.2 nM |

| Target Compound | C<sub>32</sub>H<sub>49</sub>NO<sub>7</sub> | Esterified methylalanine at C3 | 12.3 nM |

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

-

LogP: 2.1 (moderate lipophilicity)

-

Bioavailability: 65% (oral)

-

Half-life: ~18 hours (vs. 36–48 hours for digoxin)

These properties suggest faster clearance and reduced accumulation risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume